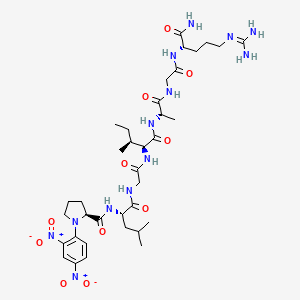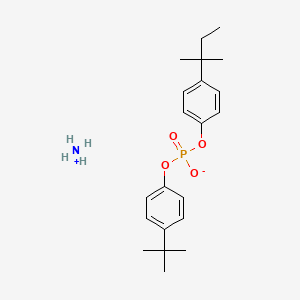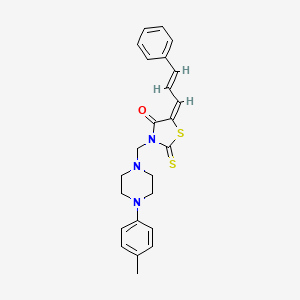
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of two chlorine atoms, a butylsulfonyl group, and a pyridazinone core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone typically involves the reaction of 4,5-dichloro-2-nitroaniline with butylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyridazinones.
Scientific Research Applications
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain microorganisms and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-nitroaniline
- 4,5-Dichloro-2-(hydroxymethyl)phenylboronic acid
- 4,5-Dichloro-2-octyl-isothiazolone
Uniqueness
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is unique due to its butylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable molecule for various research applications.
Properties
CAS No. |
155164-56-0 |
|---|---|
Molecular Formula |
C8H10Cl2N2O3S |
Molecular Weight |
285.15 g/mol |
IUPAC Name |
2-butylsulfonyl-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C8H10Cl2N2O3S/c1-2-3-4-16(14,15)12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
InChI Key |
LFENRECJBNABSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


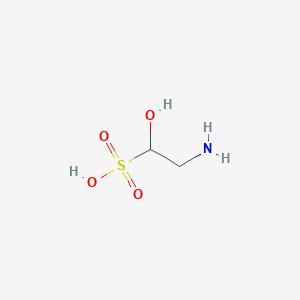

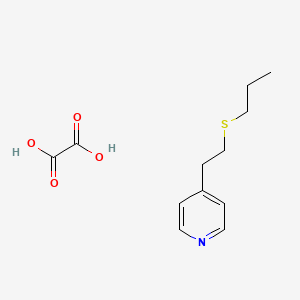
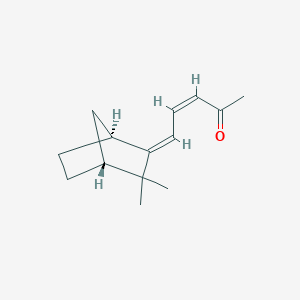

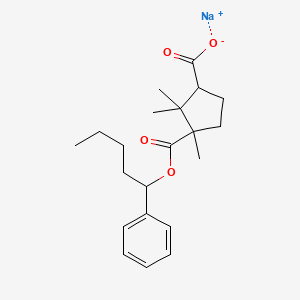
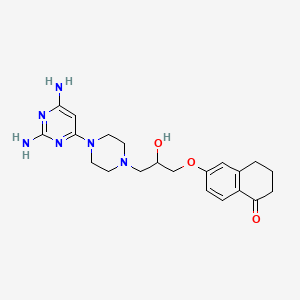
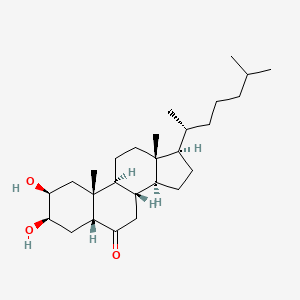
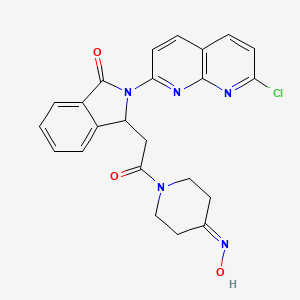
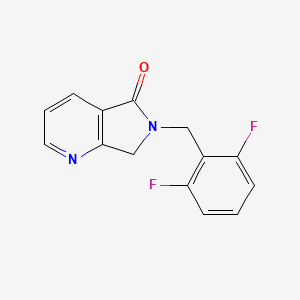
![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
